molecular formula C15H20N2O5 B2774804 (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 218944-23-1

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No. B2774804
CAS RN: 218944-23-1
M. Wt: 308.334
InChI Key: SGQPXIZHVCLLRP-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, also known as NBMPR, is a pyrrolidine derivative that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in enantioselective synthesis processes, exemplified by the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method offers an efficient route to 1,3,4-trisubstituted chiral pyrrolidines, showcasing the compound's utility in producing enantiomerically enriched products, which are valuable in drug development and synthesis of biologically active molecules (Chung et al., 2005).

Radioprotective Agents

Research into novel chiral nitronyl nitroxyl radicals, including derivatives of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, has been conducted to evaluate their cytotoxic and radioprotective effects. These studies aim at developing new radioprotectors, demonstrating the compound’s potential application in enhancing radiation therapy outcomes and protecting against radiation-induced damage (Qin et al., 2009).

Molecular Probes and Biomedical Research

The synthesis and properties of highly strained nitroxides derived from (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate have been explored for their applications as molecular probes and labels in biophysics, structural biology, and biomedical research. These studies focus on understanding the redox properties and stability of such compounds under physiological conditions, which is crucial for their use in imaging and diagnostic applications (Zhurko et al., 2020).

Supramolecular Chemistry

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate and its analogs have been studied for their ability to form diverse supramolecular assemblies through weak intermolecular interactions. This research provides insight into the design of new materials with potential applications in nanotechnology, drug delivery, and molecular electronics, highlighting the compound's role in the development of advanced materials with tailored properties (Samipillai et al., 2016).

properties

IUPAC Name

tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQPXIZHVCLLRP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

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